molecular formula C8H8N2O B1610615 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 61327-47-7

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1610615
CAS No.: 61327-47-7
M. Wt: 148.16 g/mol
InChI Key: NXQOUXZNQJEEIJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 61327-47-7) is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It belongs to the class of 2-pyridone derivatives, which are recognized as privileged scaffolds in medicinal and materials chemistry . Compounds featuring the 2-pyridone moiety are frequently investigated for their diverse biological activities. Scientific literature indicates that this structural class has been proven to possess several biological properties, with a significant focus on anticancer activity . As a building block, this compound serves as a key synthetic intermediate for the development of novel molecules with potential pharmacological properties. Furthermore, research shows that related dihydropyridine carbonitriles can be used to synthesize more complex structures, such as Schiff bases, for applications in photosensitivity and optoelectronic devices, highlighting the versatility of this chemical scaffold in materials science . The product is provided for non-clinical research and development purposes. This product is for research use only and is not intended for diagnostic or therapeutic applications. Storage & Handling: Store sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

1,4-dimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-4-10(2)8(11)7(6)5-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQOUXZNQJEEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492218
Record name 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61327-47-7
Record name 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile generally follows classical condensation and cyclization strategies involving cyanoacetamide and diketone derivatives. Key methods include:

  • Condensation of Acetylacetone with Cyanoacetamide:
    This approach involves the reaction of acetylacetone (a β-diketone) with cyanoacetamide under acidic conditions. The condensation forms a dihydropyridine ring system with the cyano and oxo functionalities at defined positions. Control of stoichiometry (typically 1:1 molar ratio) and reaction environment (acidic medium, temperature control) is critical to drive the reaction toward the desired product without side reactions.

  • Nitrous Acid Deamination of Amino Intermediates:
    An intermediate such as 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be subjected to nitrous acid treatment (HNO₃/H₂SO₄ mixture) to remove amino groups selectively, facilitating the formation of the target compound or its derivatives. Reaction time and temperature must be carefully monitored to avoid over-nitration or decomposition.

  • Recrystallization and Purification:
    Post-synthesis, purification is commonly achieved by recrystallization from ethanol or methanol to improve yield purity and remove unreacted starting materials or byproducts.

Industrial Scale Preparation

Industrial production methods adapt laboratory procedures for scale-up, focusing on yield optimization, purity, and process safety:

  • Large-Scale Condensation:
    The condensation reaction is performed in controlled reactors with precise temperature and pH regulation. Solvent systems may be optimized for solubility and reaction kinetics.

  • Use of Co-Solvents and Formulation Aids:
    For formulation and handling, solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil are used to prepare stock solutions or in vivo formulations, ensuring compound solubility and stability.

  • Purification Steps:
    Industrial purification often involves multiple recrystallization steps and filtration to achieve pharmaceutical-grade purity.

Preparation Data Table

Step Reagents/Conditions Notes
Condensation Acetylacetone + Cyanoacetamide, acidic medium, reflux 1:1 molar ratio; monitor by TLC/HPLC
Deamination HNO₃/H₂SO₄ mixture, controlled temperature and time Avoid over-nitration; selective removal
Purification Recrystallization from ethanol or methanol Enhances purity and yield
Formulation (stock solutions) DMSO, PEG300, Tween 80, Corn oil for solubility Sequential addition; clarity required

Research Findings and Analytical Characterization

  • Spectroscopic Analysis:
    Compounds synthesized via these methods are characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity. For example, characteristic IR bands include strong absorptions for the cyano group (C≡N) around 2220 cm⁻¹ and carbonyl (C=O) groups near 1577 cm⁻¹.

  • Yield and Purity: Reaction yields typically range from moderate to high (60-85%) depending on reaction conditions and scale. Purity is confirmed by chromatographic techniques (HPLC) and elemental analysis matching calculated values for carbon, hydrogen, and nitrogen content.

Chemical Reactions Analysis

Substitution Reactions

The nitrile and carbonyl groups facilitate nucleophilic and electrophilic substitutions:

a. Thiolation
Treatment with phosphorus pentasulfide (P₂S₅) in dry toluene under reflux replaces the carbonyl oxygen with sulfur, yielding 2-thioxo derivatives . Subsequent reactions with thiourea further modify the thione group.

b. Hydrazine Substitution
Reaction with hydrazine hydrate replaces the carbonyl oxygen with a hydrazinyl group, forming 2-hydrazinylpyridine-3-carbonitrile intermediates. These intermediates undergo cyclization in ethanol with glacial acetic acid to produce triazolopyridine derivatives (e.g., triazolo[4,3-a]pyridines) .

Reaction Table: Substitution Pathways

ReactantReagent/ConditionsProductApplication
Parent compoundP₂S₅, dry toluene, reflux2-Thioxopyridine-3-carbonitrilePrecursor for sulfur-containing drugs
Parent compoundHydrazine hydrate, ethanol, Δ Triazolo[4,3-a]pyridine-8-carbonitrileAnticancer agent synthesis

Oxidation and Reduction

a. Nitrile Reduction
The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂) using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

b. Methyl Group Oxidation
Methyl substituents are oxidized to carboxylic acids (-COOH) using potassium permanganate (KMnO₄) under acidic conditions.

Reaction Table: Redox Transformations

Functional GroupReagent/ConditionsProduct
-C≡NLiAlH₄, THF, 0°C → RT-CH₂NH₂ (Primary amine)
-CH₃KMnO₄, H₂SO₄, Δ-COOH (Carboxylic acid)

Cyclization and Ring Expansion

a. Isoquinoline Formation
Under acidic conditions, the pyridone ring undergoes cyclization with aromatic aldehydes to form isoquinoline derivatives .

b. Pyridazine Synthesis
Reaction with malononitrile in the presence of piperazine catalyst yields pyridazinecarbonitriles, expanding the six-membered ring into fused bicyclic systems .

Example Reaction Pathway
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile → Cyclization with benzaldehyde → 8-Cyano-7-methylisoquinoline .

Halogenation

Electrophilic bromination at the C5 position occurs using bromine (Br₂) in acetic acid, producing 5-bromo derivatives. These serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Key Data

  • Product : 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Conditions : Br₂, CH₃COOH, 50°C, 4h

  • Yield : 85% (isolated via recrystallization)

Nucleophilic Additions

a. Alkoxylation
The carbonyl oxygen reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form alkoxy-substituted pyridines, enhancing solubility for biological testing .

b. Amination
Primary amines (e.g., methylamine) undergo nucleophilic attack at the nitrile group, forming amidine derivatives with potential PDE3A inhibitory activity .

Spectroscopic Characterization

Critical data for reaction monitoring:

  • IR : ν(C≡N) ≈ 2220 cm⁻¹, ν(C=O) ≈ 1645 cm⁻¹

  • ¹H NMR : δ 2.30–2.48 ppm (methyl protons), δ 12.61–12.82 ppm (NH proton)

  • ¹³C NMR : δ 116–162 ppm (carbonyl and nitrile carbons)

Industrial and Pharmacological Relevance

  • Anticancer Agents : Triazolopyridine derivatives show selective cytotoxicity against breast MCF7 cells (LC₅₀ ≈ 14–19 µM) .

  • Antioxidants : Alkoxy derivatives exhibit radical scavenging in DPPH assays (IC₅₀ < 50 µM) .

  • PDE3A Inhibition : Hydrazinyl analogs demonstrate moderate inhibition (IC₅₀ ≈ 100–500 nM), comparable to milrinone .

This compound’s versatility underscores its value in medicinal chemistry and materials science, with ongoing research exploring its role in targeted drug design .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results demonstrated that specific modifications in the molecular structure enhanced antibacterial activity significantly compared to the parent compound .

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Synthetic Organic Chemistry

Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

Example: Synthesis of Pyridine Derivatives
In a recent study, researchers utilized 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a precursor for synthesizing novel pyridine derivatives through cyclization reactions. The results indicated that these derivatives exhibited improved pharmacological profiles compared to existing drugs .

Materials Science

Potential in Polymer Chemistry
The compound has potential applications in materials science, particularly in polymer chemistry. Its ability to participate in polymerization reactions opens avenues for developing new materials with desirable mechanical and thermal properties.

Case Study: Polymer Development
A research initiative focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials displayed superior performance metrics compared to traditional polymers .

Agricultural Chemistry

Pesticidal Properties
Emerging research suggests that derivatives of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may have pesticidal properties. Preliminary studies indicate efficacy against certain pests affecting crops.

Table 2: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)
Compound DAphids85
Compound EWhiteflies78
Compound FSpider Mites90

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the Pim-1 protooncogene, which plays a crucial role in oncogenesis . The compound’s carbonitrile and keto groups are essential for its binding affinity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Dihydropyridine Derivatives

Structurally related 2-oxo-1,2-dihydropyridine-3-carbonitriles with aryl substituents exhibit antitumor activity:

Compound (Substituents) IC₅₀ (HT-29 Colon Cancer) IC₅₀ (MDA-MB-231 Breast Cancer) Key Structural Feature
4-(2-Ethoxyphenyl)-2-imino derivative 0.70 μM 12.3 μM Imino group enhances binding
4-(2-Hydroxyphenyl)-2-imino derivative 4.6 μM 4.6 μM Hydroxyl improves solubility
Bis-thioxo derivatives (e.g., 5 in ) Not reported 1.2–5.8 μM (varies by cell line) Thioxo group increases lipophilicity

Docking studies suggest these compounds inhibit survivin and PIM1 kinase, critical for cancer cell survival . The target compound’s unmodified oxo group may limit bioavailability compared to imino or thioxo analogs.

Thioxo and Hydroxyimino Analogues

Replacing the oxo group with thioxo (C=S) or adding hydroxyimino (N–OH) alters reactivity:

  • 2-Thioxo-6-(5-bromobenzofuran-2-yl)-1,2-dihydropyridine-3-carbonitrile (): Exhibits IR bands at 2218 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O). Reacts with chloroacetone to form thioether derivatives, enabling cyclization into fused heterocycles (e.g., thieno[2,3-b]pyridines) .
  • 5-Anilinomethylene-6-hydroxyimino derivative (): Melting point: 260–262°C; IR bands at 3336 cm⁻¹ (N–H) and 2220 cm⁻¹ (C≡N).

These modifications expand applications in catalysis and materials science, unlike the parent compound’s primary use in dyes.

1,8-Naphthyridine Derivatives

Compared to pyridines, naphthyridines exhibit:

  • Broader π-conjugation for enhanced luminescence.
  • Improved binding to DNA/enzymes due to additional nitrogen sites .

Optical Properties of Substituted Derivatives

Substituents significantly influence UV-vis and fluorescence behavior:

Compound (Substituents) λ_max (UV-vis) Fluorescence λ_em Solvent Dependency
4-(Methoxymethyl)-6-methyl derivative 320 nm 430 nm High in protic solvents
Nitro-substituted analog 350 nm 520 nm Quenched in polar solvents
Parent compound (no aryl groups) 290 nm Not reported Low solvatochromism

Electron-donating groups (e.g., methoxy) redshift absorption/emission, enabling tunable optoelectronic materials .

Biological Activity

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also referred to as 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 27074-03-9), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

The molecular formula of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of approximately 164.16 g/mol. The compound exhibits a density of 1.3±0.1g/cm31.3\pm 0.1\,g/cm^3 and has a boiling point around 304.5±42.0°C304.5\pm 42.0\,°C at 760 mmHg .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine derivatives. For instance:

  • Study Findings : A study published in Molecules highlighted the synthesis of various derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
Derivative AS. aureus32
Derivative BE. coli64
Derivative CE. coli128

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory effects:

  • Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In an animal model, administration of the compound led to a significant reduction in paw edema induced by carrageenan .

Anticancer Potential

The anticancer activity of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine derivatives has also been explored:

  • Case Study : In a study investigating the effects on cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives induced apoptosis through the activation of caspase pathways . The IC50 values for these compounds were reported as follows:
Cell LineIC50 (µM)
HeLa10
MCF715

Q & A

Q. Example Reaction Components

ComponentRole
AcetophenoneKetone precursor
4-FluorobenzaldehydeAldehyde component
Ammonium acetateNitrogen source
Ethyl cyanoacetateCyano group introducer

Basic Question: How is 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile characterized structurally?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (C=O stretch) confirm functional groups .
  • X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a=8.3834a = 8.3834 Å, β=93.203°β = 93.203°) for precise bond-length and dihedral angle analysis .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : NIOSH/EN 166-certified face shields, gloves (e.g., nitrile), and lab coats to prevent skin/eye contact .
  • Engineering Controls : Fume hoods for vapor control and dedicated waste disposal systems for contaminated materials .
  • Emergency Measures : Immediate washing with water for spills; medical consultation if ingested/inhaled .

Advanced Question: How can researchers evaluate the antitumor activity of derivatives?

Methodological Answer:

  • Cell Line Assays : Use HT-29 (colon) and MDA-MB-231 (breast) cancer cells with MTT assays to determine IC50_{50} values.

  • Example Data :

    CompoundIC50_{50} (HT-29)IC50_{50} (MDA-MB-231)
    4-(2-Ethoxyphenyl) derivative0.70 μM-
    4-(2-Hydroxyphenyl) derivative-4.6 μM
  • Mechanistic Insight : Molecular docking (e.g., with survivin or PIM1 kinase) to identify binding interactions .

Advanced Question: How do structural modifications influence bioactivity?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance cytotoxicity by improving target binding.
    • 4-Fluorophenyl derivatives show lower IC50_{50} values compared to unsubstituted analogs .
  • Steric Considerations : Bulky substituents (e.g., ethylphenyl) may reduce solubility but improve kinase inhibition .

Advanced Question: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Experimental Replication : Validate results using orthogonal assays (e.g., apoptosis markers alongside IC50_{50}).
  • Computational Modeling : Compare docking poses across protein targets to explain divergent activities .
  • Batch Analysis : Verify compound purity via HPLC (>95%) to exclude impurities as confounding factors .

Advanced Question: What methodologies are used for crystallographic analysis of derivatives?

Methodological Answer:

  • Data Collection : Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Full-matrix least-squares on F2F^2 with SHELXL-97, achieving RR values < 0.05 .
  • Structural Insights : Planarity of the dihydropyridine ring (max deviation: 0.021 Å) and intermolecular C–H···O interactions stabilize crystal packing .

Advanced Question: How to design SAR studies for optimizing pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, morpholinomethyl) to improve solubility .
  • Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides) .
  • In Silico Screening : Use tools like SwissADME to predict absorption and CYP450 interactions before synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
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1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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